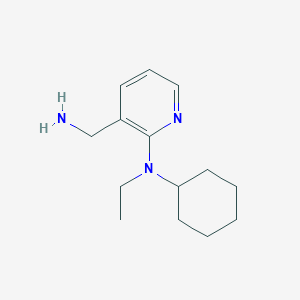
3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine is an organic compound that features a pyridine ring substituted with an aminomethyl group, a cyclohexyl group, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with cyclohexylamine and ethylamine in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an appropriate solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- 3-(aminomethyl)-5-methylhexanoic acid
- 3-(aminomethyl)phenylboronic acid hydrochloride
Uniqueness
3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group, a cyclohexyl group, and an ethyl group makes it a versatile compound for various applications.
生物活性
3-(Aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with an aminomethyl group, cyclohexyl, and ethyl groups, which may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyridine-based compounds have been studied for their cytotoxic effects against various cancer cell lines. A study utilizing the MTT assay demonstrated that certain derivatives showed significant growth inhibition in human cancer cell lines such as A549 (lung carcinoma) and CaCo-2 (colorectal adenocarcinoma) with IC50 values ranging from 13.95 µM to 15.74 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 15.00 |
| Derivative 1 | CaCo-2 | 13.95 |
| Derivative 2 | A549 | 15.74 |
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets. Similar compounds have been shown to modulate enzyme activity and receptor signaling pathways. For example, they may inhibit specific kinases or affect calcium signaling pathways, leading to apoptotic cell death in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. For example, treatment with related derivatives resulted in a significant increase in early apoptosis rates compared to controls, indicating a potential for therapeutic applications in oncology .
Cytotoxicity Evaluation
A comprehensive evaluation of various derivatives indicated that those with specific substituents exhibited enhanced cytotoxicity against cancer cell lines while showing reduced toxicity towards normal cell lines (HaCaT). This selectivity is crucial for developing effective anticancer agents with minimal side effects .
Current Research and Applications
Ongoing research is focused on optimizing the structure of this compound and its derivatives to enhance their efficacy and selectivity as anticancer agents. Additionally, studies are investigating their potential use as therapeutic agents for other diseases, including antimicrobial applications .
特性
IUPAC Name |
3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-2-17(13-8-4-3-5-9-13)14-12(11-15)7-6-10-16-14/h6-7,10,13H,2-5,8-9,11,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLSHSQTOBYTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













